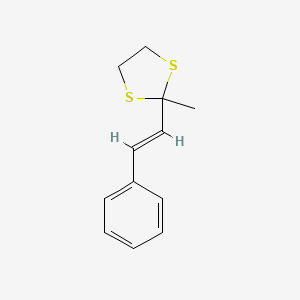
1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol is an organosulfur compound known for its unique electronic properties It is a derivative of 1,3-dithiol and benzodithiol, featuring a conjugated system that makes it highly relevant in the field of organic electronics and molecular conductors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol typically involves the reaction of 1,3-dithiol-2-thione with benzodithiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol involves its ability to participate in electron transfer processes. The conjugated system allows for efficient electron delocalization, making it an excellent electron donor or acceptor. This property is exploited in various applications, including organic electronics and photovoltaic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donating properties.
Bis(1,3-dithiol-2-ylidene)benzene: Similar structure but with different electronic properties.
1,3-Dithiol-2-ylidene derivatives: A broad class of compounds with varying substituents and electronic characteristics.
Uniqueness
2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol stands out due to its unique combination of 1,3-dithiol and benzodithiol moieties, which confer distinct electronic properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Propriétés
Numéro CAS |
62921-51-1 |
|---|---|
Formule moléculaire |
C10H6S4 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H |
Clé InChI |
XLFFNEMADNGPRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC(=C3SC=CS3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
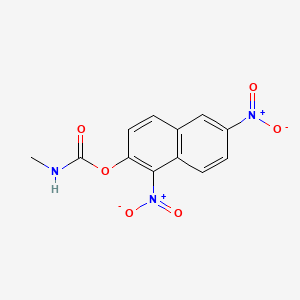
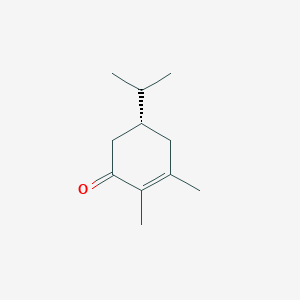

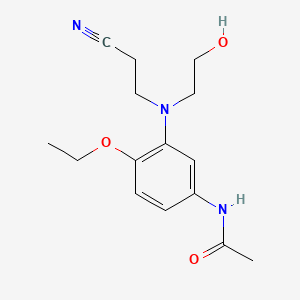
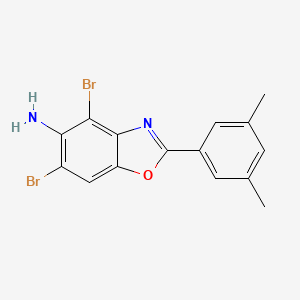
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
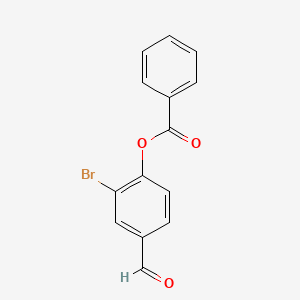
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)

![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
